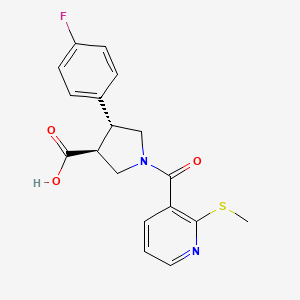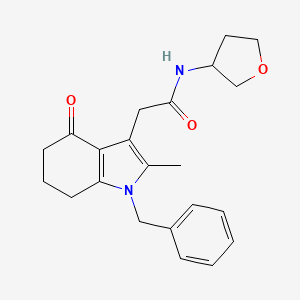
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate is an organic compound that features a nitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate typically involves the reaction of 4-methyl-2-nitroaniline with methyl 4-oxobutanoate under specific conditions. The process often requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism by which Methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-nitroaniline
- 2-Methyl-4-nitroaniline
- N-benzyl-2-methyl-4-nitroaniline
- Methyl-(2,4-dinitrophenyl)-aminopropanoate
Uniqueness
Its combination of a nitroaniline moiety with a butanoate ester makes it particularly versatile in various chemical transformations and applications .
Propiedades
IUPAC Name |
methyl 4-(4-methyl-2-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-8-3-4-9(10(7-8)14(17)18)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCCGCOQSCBDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,3-thiazole](/img/structure/B5581331.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5581345.png)
![7-propyl-2-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5581357.png)
![4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5581360.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5581369.png)
![N-benzyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5581376.png)
![2-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5581381.png)
![1-(2-furylmethyl)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B5581382.png)
![3-(1H-benzimidazol-2-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylpropanamide](/img/structure/B5581385.png)
![N-[(E)-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5581386.png)
![(6E)-6-[4-(2-methoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)cyclohexa-2,4-dien-1-one](/img/structure/B5581392.png)


![METHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5581424.png)
